

Application Notes: BDP FL Ceramide for Observing Membrane Dynamics

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Compound of Interest

Compound Name: BDP FL ceramide

Cat. No.: B15557340

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Introduction

BDP FL ceramide is a synthetic, fluorescently labeled lipid that serves as an excellent analog for natural ceramides, the central building blocks of sphingolipid metabolism. By combining the bright, photostable green-emitting BDP FL fluorophore with a ceramide backbone, this probe allows for high-resolution visualization of lipid trafficking and membrane dynamics within living and fixed cells.[1][2] Its primary application lies in labeling the Golgi apparatus, a key organelle for lipid sorting and processing.[3][4] Furthermore, its unique concentration-dependent spectral properties provide a powerful tool for studying lipid accumulation in specific membrane domains and tracking transport pathways.[5][6]

Principle of Action

BDP FL ceramide is a conjugate of the BDP FL fluorophore and sphingosine.[1] When introduced to cells, typically as a complex with bovine serum albumin (BSA), it readily incorporates into the plasma membrane. Subsequently, it is internalized and transported to the Golgi apparatus, where it accumulates.[3][7] Within the Golgi, **BDP FL ceramide** can be further metabolized into fluorescent analogs of sphingomyelin and glucosylceramide, which are then trafficked to other cellular destinations, most notably the plasma membrane.[7] This process effectively mimics the endogenous sphingolipid metabolic pathway, providing a dynamic readout of lipid transport.[8]

A key feature of the BDP FL fluorophore is its ability to form excimers (excited-state dimers) at high concentrations. This results in a shift of the fluorescence emission from green (at low concentrations) to red (at high concentrations).[6][9] This property is invaluable for ratiometric imaging, allowing researchers to qualitatively and quantitatively assess the concentration of the probe within different membrane compartments, such as the trans-Golgi network versus the plasma membrane.[5][8]

Quantitative Data and Specifications

The spectral and physical properties of **BDP FL ceramide** are summarized below.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	503 - 505 nm	[1][10]
Emission Maximum (λ_{em})	509 - 512 nm (Monomer, green)	[1][10]
Excimer Emission (λ_{em})	~620 nm (Excimer, red)	[5][6]
Molar Extinction Coefficient (ϵ)	~85,000 - 92,000 L·mol ⁻¹ ·cm ⁻¹	[1][11]
Fluorescence Quantum Yield (Φ)	0.97	[1]
Molecular Formula	C ₃₂ H ₅₀ BF ₂ N ₃ O ₃	[12]
Solvent for Stock Solution	Dimethyl sulfoxide (DMSO)	[3][10]
Storage Conditions	Store at -20°C in the dark. Avoid freeze-thaw cycles.	[1][3]

Key Applications

- **Golgi Apparatus Visualization:** Provides high-contrast, specific labeling of the Golgi complex in both live and fixed cells.[2]
- **Lipid Metabolism and Transport:** Enables real-time tracking of ceramide trafficking from the Golgi to the plasma membrane and other organelles.[2][7]

- Membrane Microdomain Studies: The concentration-dependent emission shift can be used to identify and study lipid-rich domains or "rafts".[\[6\]](#)
- Endocytosis and Exocytosis: While not its primary use, the movement and fate of the probe can provide insights into membrane turnover processes.[\[6\]](#)[\[13\]](#)

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of **BDP FL ceramide** solutions for cell labeling. The use of defatted BSA is crucial for efficient delivery of the lipid probe to the cells.

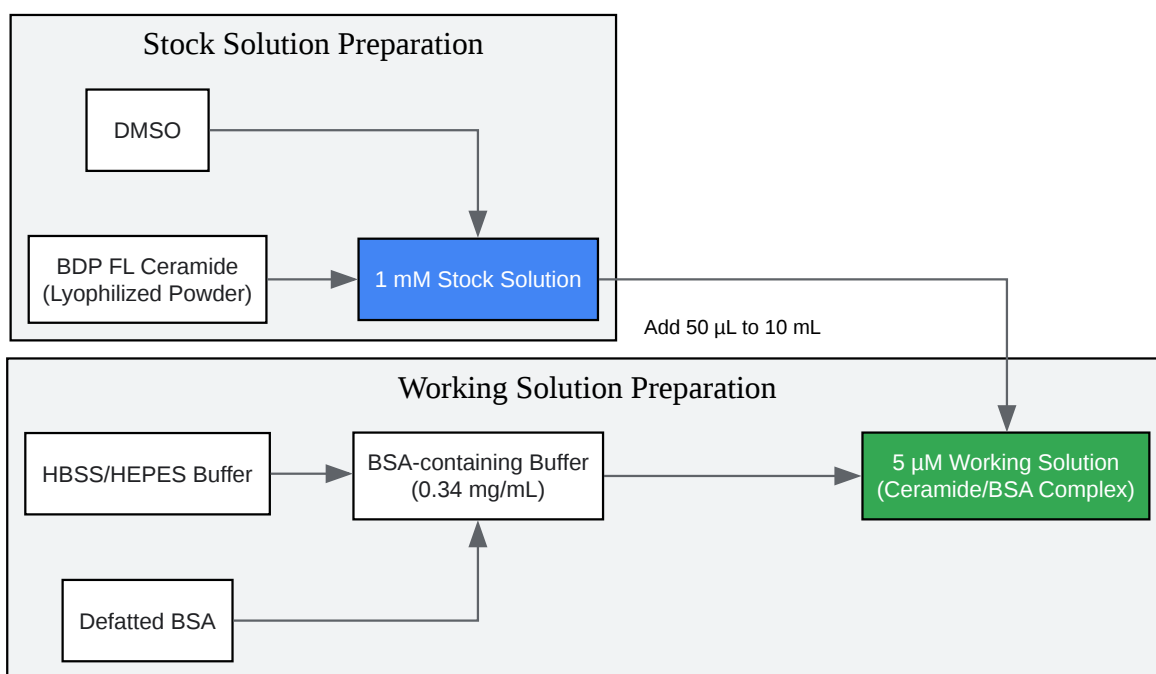
Materials:

- **BDP FL ceramide**
- Dimethyl sulfoxide (DMSO)
- Defatted Bovine Serum Albumin (BSA)
- Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4
- Phosphate-Buffered Saline (PBS)

Procedure:

- 1 mM Stock Solution (in DMSO):
 - Dissolve 50 µg of **BDP FL ceramide** in 87.2 µL of high-quality DMSO to obtain a 1 mM stock solution.[\[3\]](#)
 - Vortex briefly to ensure complete dissolution.
 - Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[\[1\]](#)[\[3\]](#)
- 5 µM Working Solution (Ceramide/BSA Complex):

- Prepare a 0.34 mg/mL solution of defatted BSA in HBSS/HEPES buffer. This corresponds to an approximately 5 μ M BSA solution.
- In a separate tube, add 50 μ L of the 1 mM **BDP FL ceramide** stock solution to 10 mL of the BSA-containing buffer.[3]
- Vortex the solution to facilitate the formation of the ceramide-BSA complex.
- This results in a 5 μ M **BDP FL ceramide** / 5 μ M BSA working solution, ready for cell staining. This solution can be stored at -20°C.[3]



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Caption: Workflow for preparing **BDP FL ceramide** stock and working solutions.

Protocol 2: Live-Cell Imaging of Golgi and Membrane Dynamics

This protocol is optimized for visualizing the Golgi apparatus and subsequent transport of **BDP FL ceramide** metabolites in living cells.

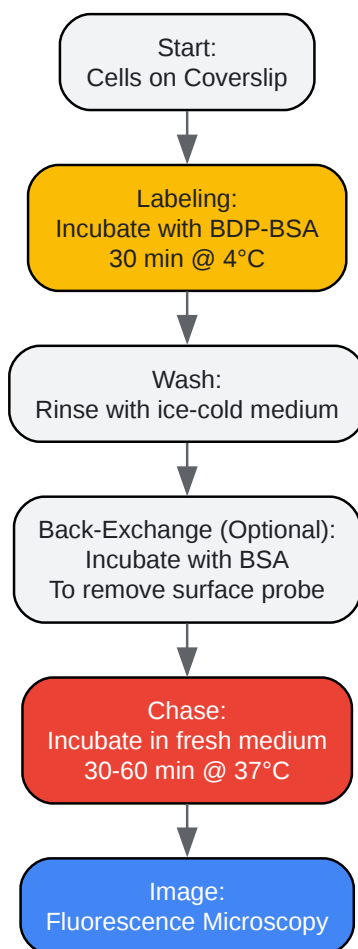
Materials:

- Cells grown on sterile coverslips or glass-bottom dishes
- 5 μ M **BDP FL ceramide** / BSA working solution (from Protocol 1)
- Ice-cold and 37°C culture medium (e.g., DMEM with 10% FBS)
- HBSS/HEPES buffer
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

- Cell Preparation: Grow cells to a desired confluency (e.g., 60-80%) on a sterile coverslip or imaging dish.
- Labeling:
 - Rinse the cells once with HBSS/HEPES buffer.[\[3\]](#)
 - Remove the buffer and add the 5 μ M ceramide/BSA working solution to the cells.
 - Incubate for 30 minutes at 4°C. This allows the probe to bind to the plasma membrane while minimizing endocytosis.[\[3\]](#)[\[14\]](#)
- Washing (Back-Exchange):
 - Aspirate the labeling solution and rinse the cells several times with ice-cold culture medium to remove unbound probe.[\[3\]](#)
 - To remove the probe remaining in the outer leaflet of the plasma membrane, perform a "back-exchange" by incubating the cells in a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES four times for 30 minutes each at room temperature.[\[3\]](#) This step is critical for specifically tracking the internalized pool of ceramide.
- Chase Incubation:

- Incubate the cells in fresh, pre-warmed (37°C) culture medium for 30-60 minutes.[3][14]
This "chase" period allows the internalized ceramide to be transported to and accumulate in the Golgi apparatus. Longer chase times may be required to observe subsequent transport to the plasma membrane.
- Imaging:
 - Rinse the cells with fresh medium or HBSS/HEPES.
 - Mount the coverslip onto a slide or place the dish on the microscope stage.
 - Image the cells using a fluorescence microscope. For BDP FL, use excitation around 488-505 nm and collect emission around 510-540 nm for green fluorescence.[7][10] If studying concentration effects, also use a long-pass red filter to detect excimer fluorescence.[7]



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Caption: General experimental workflow for live-cell staining and imaging.

Protocol 3: Staining of Fixed Cells

This protocol is for visualizing the Golgi apparatus in cells that have been chemically fixed.

Materials:

- Cells grown on sterile coverslips
- 4% Formaldehyde in PBS
- PBS
- 5 μ M **BDP FL ceramide** / BSA working solution (prepared in PBS instead of HBSS)
- 0.34 mg/mL Defatted BSA in PBS
- Mounting medium

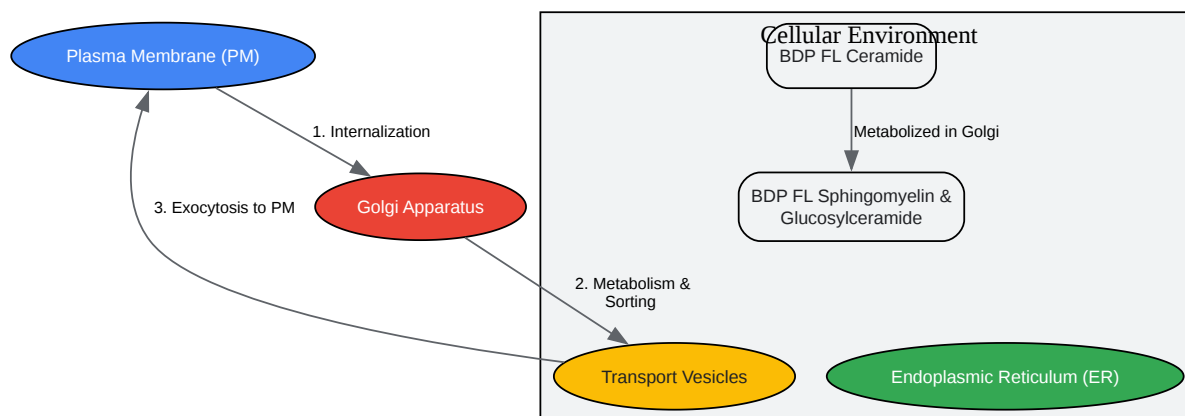
Procedure:

- Fixation:
 - Fix cells by incubating with 4% formaldehyde in PBS for 5-10 minutes at 4°C.[\[3\]](#)[\[15\]](#)
 - Wash the fixed cells twice with PBS for 5 minutes each.[\[3\]](#)
- Labeling:
 - Incubate the fixed cells with the 5 μ M ceramide/BSA working solution (prepared in PBS) for 30 minutes at 4°C.[\[3\]](#)
- Washing:
 - Rinse the cells in a solution of 0.34 mg/mL defatted BSA in PBS four times for 30 minutes each at room temperature.[\[3\]](#)
 - Rinse the cells twice with PBS.[\[3\]](#)

- Mounting and Imaging:
 - Mount the coverslip onto a microscope slide using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope as described in Protocol 2.

Visualizing Membrane Dynamics and Lipid Accumulation

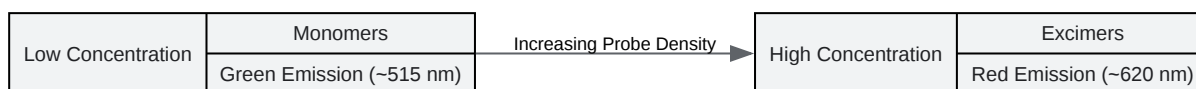
The metabolic pathway of **BDP FL ceramide** allows for the visualization of lipid transport through the secretory pathway.



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Caption: Metabolic trafficking pathway of **BDP FL ceramide** within the cell.

The concentration-dependent spectral shift of **BDP FL ceramide** is a powerful feature for analyzing membrane dynamics.[6] At low concentrations, such as in the plasma membrane after transport from the Golgi, the probe exists as monomers and emits green fluorescence. In compartments where it is highly concentrated, like the trans-Golgi cisternae, it forms excimers that emit red fluorescence.[5][7] By capturing images in both green and red channels and calculating a red/green ratio, one can generate a map of the relative probe concentration across the cell, highlighting areas of lipid accumulation.[8]



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Caption: Concentration-dependent fluorescence emission of **BDP FL ceramide**.

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